(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid
Description
"(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid" is a pyrazole-based α,β-unsaturated carboxylic acid derivative. Its structure comprises a 1-methyl-substituted pyrazole ring with a formyl group at the 5-position and a prop-2-enoic acid moiety conjugated in the (2E)-configuration. The presence of the formyl group introduces electrophilic reactivity, while the conjugated enoic acid system may participate in Michael addition or cyclization reactions.
Properties
Molecular Formula |
C8H8N2O3 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(E)-3-(5-formyl-1-methylpyrazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C8H8N2O3/c1-10-7(5-11)6(4-9-10)2-3-8(12)13/h2-5H,1H3,(H,12,13)/b3-2+ |
InChI Key |
NEYRFNYSWJJTOX-NSCUHMNNSA-N |
Isomeric SMILES |
CN1C(=C(C=N1)/C=C/C(=O)O)C=O |
Canonical SMILES |
CN1C(=C(C=N1)C=CC(=O)O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid typically involves the condensation of appropriate aldehydes and hydrazines, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 5-formyl-1-methyl-1H-pyrazole with acrylonitrile under basic conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: 3-(5-Carboxy-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid.
Reduction: 3-(5-Hydroxymethyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid.
Substitution: Various N-alkylated pyrazole derivatives.
Scientific Research Applications
(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of (2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with other pyrazole-enoic acid derivatives, differing primarily in substituents on the pyrazole ring and the enoic acid chain. Below is a detailed comparison based on substituent effects, molecular properties, and applications inferred from analogous compounds (Table 1).
Table 1: Structural and Molecular Comparison of Pyrazole-Enoic Acid Derivatives
Key Observations from Comparative Analysis
Substituent Effects: Electron-Withdrawing Groups (EWGs): The formyl group in the target compound (vs. Steric Effects: Compounds with bulky substituents (e.g., 1-(2-fluorobenzyl) in ) exhibit reduced conformational flexibility compared to the smaller 1-methyl group in the target compound. Lipophilicity: Chloro and methyl groups (as in ) increase logP values, favoring membrane permeability, whereas the formyl group may reduce solubility in non-polar solvents.
Structural Analogues: Pyrazole vs. Imidazole: The imidazole analogue lacks the pyrazole ring’s nitrogen arrangement, leading to differences in hydrogen-bonding patterns and acidity (imidazole pKa ~7 vs. pyrazole pKa ~2.5).
Applications and Reactivity :
- Medicinal Chemistry : Chloro-substituted derivatives (e.g., ) are often explored as enzyme inhibitors due to their electron-withdrawing and hydrophobic properties.
- Synthetic Utility : The formyl group in the target compound may serve as a reactive handle for further derivatization (e.g., Schiff base formation), a feature absent in methyl- or chloro-substituted analogues.
Research Findings
- Synthetic Pathways : highlights methods for synthesizing pyrazole derivatives, implying that the target compound could be synthesized via analogous routes, such as Vilsmeier-Haack formylation of a precursor pyrazole.
Biological Activity
(2E)-3-(5-Formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid, also known by its CAS number 2060523-65-9, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound's structure features a formyl group and a pyrazole ring, which are significant in its interaction with biological systems.
The molecular formula of (2E)-3-(5-formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid is CHNO, with a molecular weight of 180.16 g/mol. The compound's structural features suggest potential reactivity with biological targets, particularly through the formyl group which can participate in nucleophilic reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the pyrazole ring may interact with biological membranes and receptors, influencing various cellular processes.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including (2E)-3-(5-formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid. Research indicates that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
A comparative analysis of various pyrazole derivatives demonstrated that modifications to the pyrazole ring could enhance anti-inflammatory activity. For instance, compounds containing specific substituents showed improved efficacy over standard anti-inflammatory drugs like diclofenac sodium .
Antimicrobial Activity
The compound's structural characteristics also suggest potential antimicrobial properties. Pyrazole derivatives have been explored for their ability to inhibit bacterial growth, with some exhibiting activity against resistant strains . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.
Study 1: Synthesis and Evaluation
In a study focused on synthesizing novel pyrazole derivatives, (2E)-3-(5-formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid was evaluated for its biological activity. The results indicated that certain derivatives exhibited enhanced anti-inflammatory effects compared to their parent compounds. The structure-activity relationship (SAR) analysis revealed that the presence of the formyl group was crucial for maintaining biological activity .
| Compound | Activity | Mechanism |
|---|---|---|
| (2E)-3-(5-formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid | Moderate | Inhibition of cytokines |
| Diclofenac Sodium | High | COX inhibition |
| Novel Derivative A | High | Dual inhibition pathways |
Study 2: Molecular Modeling
Molecular modeling studies have been conducted to predict the binding affinities of (2E)-3-(5-formyl-1-methyl-1H-pyrazol-4-yl)prop-2-enoic acid to various receptors implicated in inflammation and cancer progression. These studies suggest that modifications to the compound could enhance its selectivity and potency as an agonist for N-formyl peptide receptors (FPRs), which play significant roles in immune responses and cancer biology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
